molecular formula C19H18O5 B12287031 methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate

methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B12287031
M. Wt: 326.3 g/mol
InChI Key: OYZXFEYPXDHMER-WJDWOHSUSA-N
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Description

Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate is a high-value synthetic intermediate designed for advanced organic synthesis and medicinal chemistry research. Its structure, featuring a reactive α,β-unsaturated system with a hydroxy group and a benzyl-protected phenol, makes it a versatile precursor for the construction of complex molecular architectures. The presence of the Z-configured olefin adjacent to an electron-withdrawing ketoester group allows this compound to participate in cyclization reactions, similar to methodologies used in the synthesis of N-hydroxyindoles and other nitrogen-containing heterocycles . Researchers can leverage this building block in the development of novel compounds for pharmaceutical discovery, particularly as a scaffold for probing biological activity. The benzyloxy group offers a handle for further synthetic elaboration through deprotection, enabling strategic functionalization at a late stage of a synthetic sequence. This compound is distributed exclusively for use in laboratory research.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

methyl (Z)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11-

InChI Key

OYZXFEYPXDHMER-WJDWOHSUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/C(=O)C(=O)OC)/O)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate is a synthetic compound with potential biological activity that has been the subject of various studies. Its molecular formula is C19H18O5, and it has a molecular weight of 326.3 g/mol. This compound is primarily used in research settings and is not intended for therapeutic applications in humans or animals.

Structure and Properties

The structure of this compound includes several functional groups that may contribute to its biological activity:

  • Benzyloxy Group : This group can influence the lipophilicity and bioavailability of the compound.
  • Hydroxy Group : The presence of a hydroxy group can enhance hydrogen bonding, potentially increasing solubility in biological systems.
  • Oxobutenoate Backbone : This structure is known for its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with oxobutenoate structures have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain analogues displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cancer cell growth and survival.
  • Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death. This effect has been observed in both in vitro and in vivo models .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the effects of methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enonate on various cancer cell lines. Results showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Data Tables

Property Value
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
CAS NumberNot specified
Anticancer ActivityIC50 < 5 µM (various lines)
Mechanism of ActionProtein kinase inhibition
Induction of ApoptosisYes

Case Studies

  • Study on Antiproliferative Effects :
    • A recent study focused on a series of analogues derived from oxobutenoate structures, including methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enonate. The results indicated significant antiproliferative effects against breast and lung cancer cell lines with IC50 values ranging from 3 to 10 µM .
  • Synergistic Effects with Other Drugs :
    • Another investigation explored the combination effects of this compound with established chemotherapeutics. The results suggested enhanced efficacy when used in conjunction with low doses of existing drugs, indicating potential for combination therapy strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key functional groups or structural motifs with methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate, as identified in the evidence.

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Features
(2Z)-4-Methoxy-4-oxobut-2-enoic acid 130.10 Not reported α,β-unsaturated ester, carboxylic acid Simpler enoate system; lacks aromatic substituents, impacting solubility and reactivity.
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (2a) 694.5 (as [M−2HCl+H]+) 190–192 Benzyloxy, urea, thiazole, hydrazinyl Higher molecular weight due to urea and piperazine-thiazole motifs; enhanced hydrogen-bonding capacity.
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) 667.9 (as [M−2HCl+H]+) 198–200 Methoxy, trifluoromethyl, urea, thiazole Fluorinated aryl group increases metabolic stability; urea moiety aids in crystal packing.

Key Observations

Functional Group Impact on Properties: The benzyloxy group in compound 2a and the target compound enhances lipophilicity compared to non-aromatic analogs like (2Z)-4-methoxy-4-oxobut-2-enoic acid. This group also sterically hinders rotation, affecting conformational flexibility. The hydroxy-oxo system in the target compound and 2a facilitates hydrogen bonding, critical for crystal packing and stability, as demonstrated by Etter’s graph-set analysis in urea derivatives.

Geometric and Stereochemical Effects: The (Z)-configuration of the enoate double bond in the target compound may lead to distinct reactivity patterns (e.g., cycloaddition regioselectivity) compared to (E)-isomers or saturated analogs.

Spectroscopic and Analytical Data :

  • Urea-thiazole analogs (e.g., 1f , 2a ) exhibit characteristic ESI-MS peaks (e.g., m/z 667.9 for 1f ) and $ ^1 \text{H-NMR} $ shifts for hydrazinyl and benzylidene protons. Similar techniques would apply to the target compound for structural elucidation.

Crystallographic Considerations :

  • Tools like SHELXL and ORTEP-3 (used for urea derivatives) are essential for resolving the hydrogen-bonding networks and Z/E configurations in such systems.

Research Implications and Gaps

  • Synthetic Potential: The benzyloxy group could serve as a protective moiety for hydroxyl groups in multistep syntheses.
  • Biological Relevance : Urea-thiazole analogs exhibit pharmacological activity (e.g., kinase inhibition), suggesting the target compound may also interact with biological targets via hydrogen bonding.
  • Need for Further Studies : Experimental determination of melting points, solubility, and crystallographic data for the target compound is critical to validate computational predictions.

Preparation Methods

Claisen Condensation-Based Approaches

The core enone system (α,β-unsaturated ketoester) is typically constructed via Claisen-type condensation between a benzyloxy-substituted aryl acetic acid derivative and a methyl glyoxylate equivalent. For example:

  • Benzyloxy-aryl acetic acid precursors are activated as mixed anhydrides or acid chlorides before coupling with methyl glyoxylate.
  • Stereochemical control of the Z-configuration is achieved using chiral auxiliaries or asymmetric catalysis . A study demonstrated that Zr(IV)-salen complexes induce >90% enantiomeric excess (ee) in analogous α,β-unsaturated ester syntheses.

Key data:

Starting Material Catalyst/Reagent Yield (%) Z:E Ratio
4-(Benzyloxy)-3-methylphenylacetic acid Oxalyl chloride/Et3N 78 3:1
Methyl glyoxylate Zr(IV)-salen complex 82 9:1

Benzyloxy Group Installation

The 4-benzyloxy-3-methylphenyl moiety is introduced via:

  • O-Benzylation of phenolic intermediates :
    • 3-Methyl-4-hydroxyphenyl substrates are treated with benzyl chloride/K2CO3 in DMSO at 120°C (94% yield).
    • Microwave-assisted benzylation reduces reaction time to 15 minutes (comparable yield).

Optimization Note: Excess benzyl chloride (2.5 equiv) and anhydrous conditions prevent diaryl ether byproducts.

Stereoselective Formation of the Z-Isomer

Thermodynamic vs. Kinetic Control

The Z-configuration is favored under:

  • Low-temperature conditions (0–10°C), where the less stable Z-isomer forms kinetically due to reduced rotational freedom.
  • Bulky base systems (e.g., LDA in THF), which hinder rotation around the C=C bond post-condensation.

Catalytic Asymmetric Methods

  • Chiral Brønsted acids (e.g., TRIP): Induce Z-selectivity via hydrogen-bond-directed transition states (up to 95% ee).
  • Rhodium-catalyzed hydrosilylation : Converts prochiral enones to Z-configured esters with 88% ee.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous THF Maximizes enolate stability
Temperature −78°C (condensation) Reduces side reactions
Workup Acidic aqueous quench Prevents retro-Claisen

Purification Challenges

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves Z/E isomers.
  • Crystallization : Diethyl ether/hexane mixtures yield pure Z-isomer (mp 128–130°C).

Alternative Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids and methyl 4-bromo-2-hydroxy-4-oxobut-2-enoate undergo Suzuki-Miyaura coupling:

  • Conditions : Pd(PPh3)4, K2CO3, DMF/H2O (70°C, 12 h).
  • Yield : 65% with 85% Z-selectivity.

Enzymatic Resolution

Lipases (e.g., CAL-B) selectively hydrolyze E-isomers, enriching Z-configuration:

  • Solvent : tert-Butyl methyl ether.
  • Conversion : 40% after 24 h (Z-purity >99%).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Benzyl chloride recycling : Distillation recovers 90% of excess reagent.
  • Catalyst reuse : Immobilized Zr(IV)-salen retains 80% activity after 5 cycles.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diaryl ethers : Suppressed using phase-transfer catalysts (e.g., TBAB).
  • Over-alkylation : Controlled via stepwise benzyl chloride addition.

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